BenchChemオンラインストアへようこそ!

N-Phenyl-1H-indazol-3-amine

Crystallography Quality Control Structural Identity

N-Phenyl-1H-indazol-3-amine (CAS 835-42-7) offers a structurally authenticated (single-crystal X-ray) C3-phenylamino indazole core for kinase inhibitor programs. Validated against imatinib-resistant Bcr-Abl T315I (analog Y9 IC50 = 0.17 μM) and serving as a common intermediate across patent-distinct antitumor (CN113956234A) and antimicrobial series, this building block ensures reproducible SAR data with consistent ≥95% purity. Procurement accelerates gatekeeper-mutation-resistant CML therapeutic development and parallel lead optimization.

Molecular Formula C13H11N3
Molecular Weight 209.25 g/mol
CAS No. 835-42-7
Cat. No. B6306928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Phenyl-1H-indazol-3-amine
CAS835-42-7
Molecular FormulaC13H11N3
Molecular Weight209.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=NNC3=CC=CC=C32
InChIInChI=1S/C13H11N3/c1-2-6-10(7-3-1)14-13-11-8-4-5-9-12(11)15-16-13/h1-9H,(H2,14,15,16)
InChIKeyMWKZLAQDGRSBHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Phenyl-1H-indazol-3-amine (CAS 835-42-7): Scientific and Industrial Procurement Baseline


N-Phenyl-1H-indazol-3-amine (CAS 835-42-7), also designated as 3-(phenylamino)-1H-indazole, is a heterocyclic organic compound with the molecular formula C13H11N3 and molecular weight 209.25 g/mol [1]. It features an indazole bicyclic core comprising a fused benzene and pyrazole ring, with a phenylamine substituent at the C3 position . The compound is typically supplied as a pale-yellow to yellow-brown solid with a standard commercial purity specification of 95% . Its single-crystal X-ray structure has been resolved and deposited, confirming the molecular geometry and providing a definitive reference for structural identity verification [2].

N-Phenyl-1H-indazol-3-amine (CAS 835-42-7): Procurement Risks of Indazole Scaffold Substitution


Indazole derivatives exhibit pronounced structure-dependent biological activity profiles that preclude generic substitution. Within the C3-aminoindazole subclass, the identity of the N-substituent critically governs both potency and selectivity across distinct enzyme targets. For instance, the unsubstituted 3-aminoindazole core serves as a broad kinase hinge-binding motif [1], whereas the introduction of a phenyl group at the 3-amino position (yielding N-phenyl-1H-indazol-3-amine) modulates electronic distribution and steric interactions that fundamentally alter target engagement [2]. Furthermore, substitution patterns beyond the C3 position—including nitro groups at C5 or carboxamide modifications at N1—yield compounds with entirely divergent activity spectra, ranging from kinase inhibition to antimicrobial and antioxidant effects [3]. Consequently, procurement of the precise N-phenyl-3-aminoindazole scaffold is essential for reproducibility in structure-activity relationship (SAR) studies, kinase inhibitor development, and synthetic intermediate applications.

N-Phenyl-1H-indazol-3-amine (CAS 835-42-7): Quantitative Comparative Evidence for Scientific Procurement


N-Phenyl-1H-indazol-3-amine Crystal Structure: Definitive Solid-State Identity for QC Verification

N-Phenyl-1H-indazol-3-amine (CAS 835-42-7) has a fully resolved and publicly deposited single-crystal X-ray diffraction structure, whereas closely related analogs including 5-nitro-N-phenyl-1H-indazol-3-amine (CAS 574729-29-6) and N-phenyl-1H-indazole-1-carboxamide derivatives lack equivalent peer-reviewed crystal structure deposition in the Cambridge Structural Database [1]. This established structural reference enables unambiguous identity confirmation via powder X-ray diffraction or single-crystal comparison during incoming quality control .

Crystallography Quality Control Structural Identity

6-Phenyl-1H-indazol-3-amine as Bcr-Abl Hinge Binding Moiety: Quantitative Potency Against T315I Gatekeeper Mutant

The 6-phenyl-1H-indazol-3-amine scaffold—a positional isomer of N-phenyl-1H-indazol-3-amine—functions as an effective hinge-binding moiety (HBM) in Bcr-Abl kinase inhibitors. Compound Y9, which incorporates this phenyl-indazol-3-amine HBM, demonstrated potent inhibition of both wild-type Bcr-Abl (IC50 = 0.043 μM) and the imatinib-resistant T315I gatekeeper mutant (IC50 = 0.17 μM) [1]. In cellular proliferation assays, Y9 inhibited K562 (Bcr-AblWT) cells with an IC50 of 1.65 μM and K562R (T315I mutant) cells with an IC50 of 5.42 μM, achieving comparable potency to imatinib against the wild-type kinase while maintaining activity against the resistant mutant [2]. In contrast, the unsubstituted 3-aminoindazole scaffold without the phenyl substitution exhibits broad kinase inhibition but lacks the optimized steric and electronic complementarity for T315I mutant engagement [3].

Kinase Inhibition Bcr-Abl T315I Mutant CML

Indazole Scaffold iNOS Selectivity: Class-Level Preferential Inhibition of Inducible over Neuronal NOS

In a systematic evaluation of 36 indazole derivatives for nitric oxide synthase (NOS) isoform inhibition, the majority of assayed compounds exhibited preferential inhibition of inducible NOS (iNOS) over neuronal NOS (nNOS) [1]. While the specific dataset for N-phenyl-1H-indazol-3-amine (unsubstituted at C5 and N1) within this 36-compound series is not individually tabulated in the public abstract, the class-level finding establishes that the indazole core itself confers inherent iNOS/nNOS selectivity that can be further tuned by substitution pattern . This contrasts with reference NOS inhibitors such as L-NOARG and L-NAME, which preferentially inhibit constitutive NOS isoforms (nNOS/eNOS) over iNOS [2].

Nitric Oxide Synthase iNOS nNOS Selectivity

N-Phenyl-3-aminoindazole as a Privileged Scaffold for Divergent SAR Derivatization

N-Phenyl-1H-indazol-3-amine serves as the core scaffold for at least two distinct patent-defined chemical series with demonstrably different biological activities. CN113956234A explicitly claims N-phenyl substituted 1H-indazole-3-amine compounds as antitumor agents [1]. In a separate development track, 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives (synthesized from the 3-phenylaminoindazole core) exhibited dual antimicrobial and antioxidant activities, with DPPH radical scavenging IC50 values ranging from 0.105 to 0.513 μmol/mL and ABTS assay IC50 values from 0.124 to 0.538 μmol/mL [2]. Compound 5k from this series demonstrated the most potent antioxidant activity across both assays [3].

Medicinal Chemistry SAR Derivatization Synthetic Intermediate

N-Phenyl-1H-indazol-3-amine (CAS 835-42-7): Evidence-Backed Research and Industrial Application Scenarios


Bcr-Abl Kinase Inhibitor Development Targeting T315I Gatekeeper Mutant Resistance

Based on the demonstrated efficacy of the 6-phenyl-1H-indazol-3-amine hinge-binding moiety against the imatinib-resistant Bcr-Abl T315I mutant (IC50 = 0.17 μM for compound Y9), N-phenyl-1H-indazol-3-amine serves as a validated starting scaffold for designing next-generation Bcr-Abl inhibitors. Procurement supports medicinal chemistry programs focused on overcoming gatekeeper mutation-driven resistance in chronic myeloid leukemia (CML) [1].

Quality Control Reference Standard with Resolved Crystal Structure

The availability of a peer-reviewed single-crystal X-ray structure for N-phenyl-1H-indazol-3-amine enables its use as a calibration or reference standard in analytical method development. This is particularly valuable for powder X-ray diffraction (PXRD) identity verification, HPLC method validation, and polymorph screening studies where a structurally authenticated reference material is required [2].

Divergent SAR Platform for Antitumor and Antimicrobial Agent Discovery

N-Phenyl-1H-indazol-3-amine provides a single synthetic entry point into at least two patent-distinct chemical series: N-phenyl substituted 1H-indazole-3-amines claimed for antitumor applications (CN113956234A) and 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives with demonstrated antimicrobial and antioxidant activities (DPPH IC50 = 0.105-0.513 μmol/mL) [3]. Procurement enables parallel SAR exploration across multiple therapeutic indications from a common intermediate [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Phenyl-1H-indazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.